![molecular formula C6H11Cl2F2N3 B15291174 [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a radical process, which is crucial for functionalizing the pyrazole ring.
Final Conversion to Dihydrochloride Salt: The final step involves converting the intermediate compound to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts like nanoscale titanium dioxide for catalytic esterification, which enhances reaction yield and reduces reaction time .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is a methyl-substituted pyrazole.
Substitution: The major products are halogenated pyrazole derivatives.
科学研究应用
Chemistry:
Synthesis of Heterocycles: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology:
Antifungal Agents: It has been studied for its antifungal activity, particularly in the form of amides.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
作用机制
The mechanism of action of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, in its antifungal application, it inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain and leading to the death of fungal cells . The compound’s difluoromethyl group plays a crucial role in its binding affinity and specificity to the target enzyme.
属性
分子式 |
C6H11Cl2F2N3 |
|---|---|
分子量 |
234.07 g/mol |
IUPAC 名称 |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H9F2N3.2ClH/c1-11-3-4(2-9)5(10-11)6(7)8;;/h3,6H,2,9H2,1H3;2*1H |
InChI 键 |
DLXXWZIWGDXKRJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(F)F)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


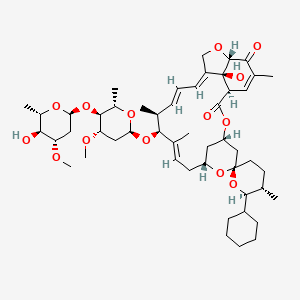
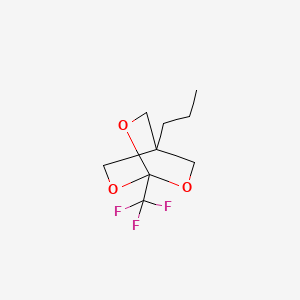
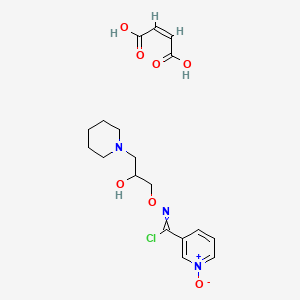
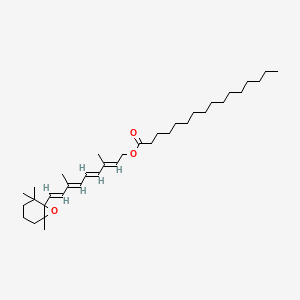
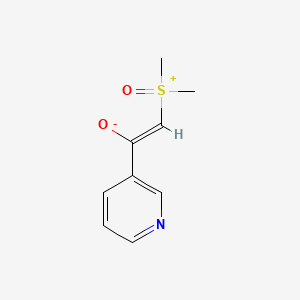
![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
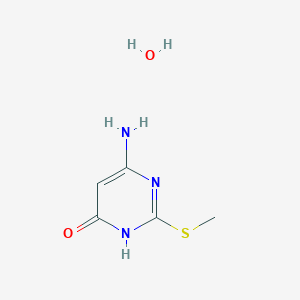
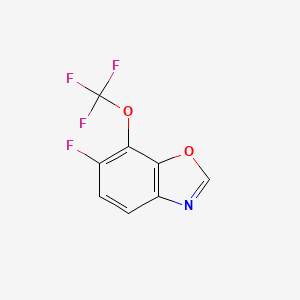
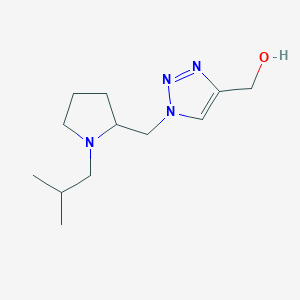
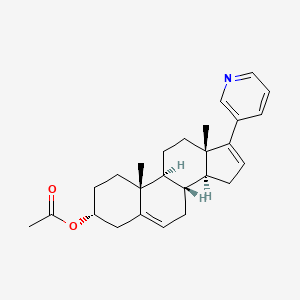
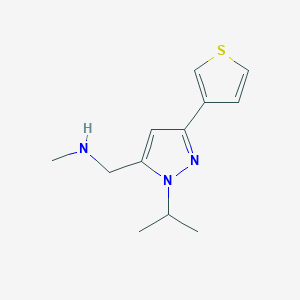
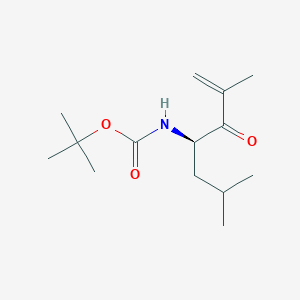
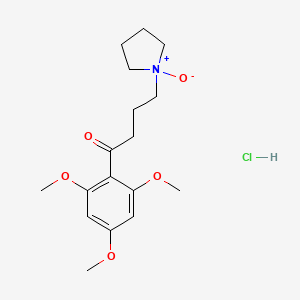
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
